![molecular formula C9H6FNO2 B1337665 4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 61864-48-0](/img/structure/B1337665.png)
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
“4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 127168-78-9 . It has a molecular weight of 137.16 . The compound is stored at a temperature of 4 degrees and is available in powder form .
Synthesis Analysis
The synthesis of “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” involves the intermediate “2- (2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3 (2H)-dione” in the synthesis of N- [2-Aminoethyl] Pomalidomide TFA Salt .Molecular Structure Analysis
The InChI code for “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is 1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7 (6)8/h1-3,10H,4-5H2 .Chemical Reactions Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Pharmaceutical Synthesis
4-fluoro-2-methylisoindoline-1,3-dione: has been recognized for its potential in pharmaceutical synthesis. The compound’s structure is conducive to modification, allowing for the creation of a variety of pharmacologically active derivatives. Its reactivity with different chemical agents enables the synthesis of compounds with potential therapeutic effects, particularly in the development of novel medications .
Herbicides
The chemical properties of 4-fluoro-2-methylisoindoline-1,3-dione make it a candidate for use in herbicide development. Its ability to interfere with specific biological pathways in plants can be harnessed to control weed growth, offering an alternative to traditional herbicidal compounds .
Colorants and Dyes
This compound serves as a precursor in the synthesis of colorants and dyes. Its molecular structure allows for the attachment of various functional groups, leading to the creation of dyes with desired properties for industrial and commercial applications .
Polymer Additives
In the field of polymer chemistry, 4-fluoro-2-methylisoindoline-1,3-dione is used to enhance the properties of polymers. It can act as a plasticizer, stabilizer, or even as a component in the polymerization process to create materials with specific characteristics .
Organic Synthesis
As a versatile building block, this compound is utilized in organic synthesis to construct complex molecular architectures. Its reactivity is exploited in various organic reactions, contributing to the advancement of synthetic methodologies .
Photochromic Materials
The compound’s unique structure has applications in the development of photochromic materials. These materials change color in response to light, and 4-fluoro-2-methylisoindoline-1,3-dione can be part of the molecular framework that enables this property, which is useful in various technologies such as smart windows and optical data storage .
Safety and Hazards
The safety information for “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-2-methylisoindoline-1,3-dione is the dopamine receptor D3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, which is involved in various neurological processes such as mood, reward, addiction, and movement .
Mode of Action
4-fluoro-2-methylisoindoline-1,3-dione interacts with the dopamine receptor D3, modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D3 affects the dopaminergic neurotransmission system . This system is involved in several biochemical pathways that regulate neurological processes. The downstream effects of these pathways can influence mood, reward, addiction, and movement .
Result of Action
The modulation of the dopamine receptor D3 by 4-fluoro-2-methylisoindoline-1,3-dione can have various molecular and cellular effects. For instance, it may influence the function of neurons in the brain, potentially affecting neurological processes such as mood and movement . .
properties
IUPAC Name |
4-fluoro-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAIIYBBJUDJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495158 |
Source
|
Record name | 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61864-48-0 |
Source
|
Record name | 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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